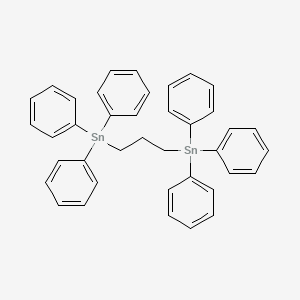
Stannane, 1,3-propanediylbis[triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, 1,3-propanediylbis[triphenyl-] is an organotin compound with the molecular formula C39H36Sn2 It is characterized by the presence of two tin atoms bonded to a 1,3-propanediyl group, each further bonded to three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannane, 1,3-propanediylbis[triphenyl-] can be synthesized through the hydrostannation of tetra(but-3-enyl)stannane with triphenyltin hydride . The reaction typically involves the use of a palladium catalyst to facilitate the coupling of the stannane with the appropriate halides or pseudohalides . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to drive the reaction to completion.
Industrial Production Methods
While specific industrial production methods for Stannane, 1,3-propanediylbis[triphenyl-] are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxicity of tin compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, 1,3-propanediylbis[triphenyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Stannane, 1,3-propanediylbis[triphenyl-] include halides, pseudohalides, and various catalysts such as palladium and copper salts . The reactions often require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving Stannane, 1,3-propanediylbis[triphenyl-] depend on the specific reaction conditions and reagents used. For example, in Stille coupling reactions, the major products are typically coupled organic compounds with new carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
Stannane, 1,3-propanediylbis[triphenyl-] has several scientific research applications, including:
Chemistry: Used in Stille coupling reactions to form carbon-carbon bonds in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical research.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Stannane, 1,3-propanediylbis[triphenyl-] in chemical reactions typically involves the formation of organotin intermediates that facilitate the coupling of organic molecules . The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in Stille coupling reactions, the compound acts as a nucleophile, attacking electrophilic centers to form new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Stannane, 1,3-propanediylbis[triphenyl-] can be compared with other similar organotin compounds, such as:
These compounds share similar structural features but differ in their reactivity and applications. Stannane, 1,3-propanediylbis[triphenyl-] is unique due to its specific arrangement of tin and phenyl groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
86623-72-5 |
|---|---|
Molekularformel |
C39H36Sn2 |
Molekulargewicht |
742.1 g/mol |
IUPAC-Name |
triphenyl(3-triphenylstannylpropyl)stannane |
InChI |
InChI=1S/6C6H5.C3H6.2Sn/c6*1-2-4-6-5-3-1;1-3-2;;/h6*1-5H;1-3H2;; |
InChI-Schlüssel |
XFANCYSELHWFOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn](CCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](CCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















